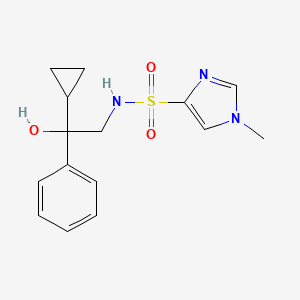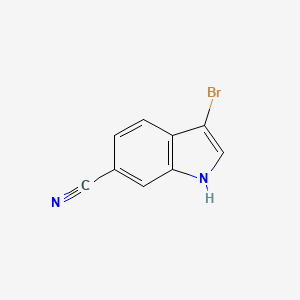
3-bromo-1H-indole-6-carbonitrile
Overview
Description
3-bromo-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C9H5BrN2 . It has a molecular weight of 221.06 .
Molecular Structure Analysis
The InChI code for 3-bromo-1H-indole-6-carbonitrile is 1S/C9H5BrN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H . This code provides a specific standard for molecular structure representation.Physical And Chemical Properties Analysis
3-bromo-1H-indole-6-carbonitrile is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Biologically Active Indoles
Indole derivatives, including 3-bromo-1H-indole-6-carbonitrile, are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Multicomponent Reactions (MCRs)
1H-Indole-3-carbaldehyde and its derivatives, which can be synthesized from 3-bromo-1H-indole-6-carbonitrile, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . MCRs offer access to complex molecules .
Synthesis of β-lactams
3-bromo-1H-indole-6-carbonitrile can be used as a synthesis reagent for the preparation of 4-substituted β-lactams . β-lactams are a class of antibiotics, including penicillin derivatives, cephalosporins, monobactams, and carbapenems, which are widely used in the treatment of bacterial infections.
Inhibitors of Glycogen Synthase Kinase 3β (GSK-3)
3-bromo-1H-indole-6-carbonitrile can be used in the synthesis of inhibitors of glycogen synthase kinase 3β (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes, and its inhibitors have potential therapeutic applications in conditions such as Alzheimer’s disease, bipolar disorder, and cancer.
Indole Fragments as Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors
3-bromo-1H-indole-6-carbonitrile can be used in the synthesis of indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors . IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides and is a target for anticancer, immunosuppressive, antiviral, and antiparasitic therapy.
HIV-1 Integrase Inhibitors
3-bromo-1H-indole-6-carbonitrile can be used in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an essential enzyme in the life cycle of the HIV-1 virus and is a target for the development of antiretroviral drugs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSWUPGDEJKIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-indole-6-carbonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)
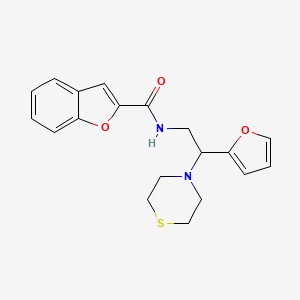


![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)
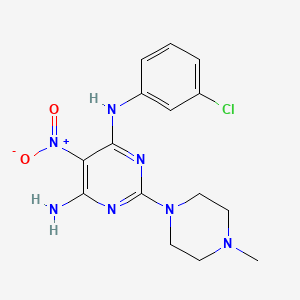
![1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963380.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2963382.png)
![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)
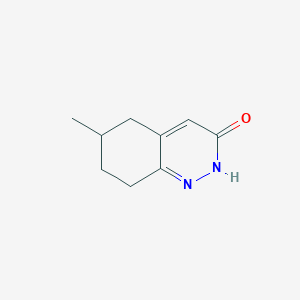
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl](/img/structure/B2963389.png)

